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Compound of Interest

Compound Name: Bis(fluorodioctylstannyl)methane
CAS No.: 767355-17-9
Cat. No.: B3153881

Get Quote

Executive Summary

Organotin compounds are pivotal reagents in organic synthesis, particularly in transmetallation
reactions (Stille coupling) and as precursors for lithium-tin exchange. Distinguishing between
Mono-stannyl methanes (e.g., Tetramethyltin) and Bis-stannyl methanes (e.g.,
Bis(trimethylstannyl)methane) is critical, as the latter serves as a "dianion equivalent” and

exhibits unique reactivity profiles.

This guide objectively compares these two classes, focusing on Nuclear Magnetic Resonance
(NMR) fingerprints as the primary validation tool. It provides experimental protocols for
synthesis and characterization, grounded in field-proven methodologies.[1]

Theoretical Framework: Electronic & Structural
Divergence[1]

The core difference lies in the geminal substitution of the central carbon atom.
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e Mono-Stannyl (

): A perfectly tetrahedral molecule (

symmetry).[1] The central tin atom is surrounded by four equivalent methyl groups.[1]
Electronically, the tin exerts a strong inductive effect (+l), shielding the attached protons.

e Bis-Stannyl (
): The central methylene (

) unit is bridged by two trimethylstannyl groups.[1] The presence of two electropositive tin
atoms (

) creates a highly electron-rich center at the methylene carbon, leading to extreme shielding
effects and unique spin-spin coupling patterns.

Key Performance Differentiator

Mono-Stannyl ( Bis-Stannyl (
Feature
) )
Symmetry (High Symmetry) (Lower Symmetry)
o o Double-lithiation or stepwise
Reactivity Mono-lithiation precursor )
transmetallation
- ) ) o High boiling point, air-stable,
Stability Volatile, highly toxic, air-stable

prone to C-Sn cleavage

Spectroscopic Characterization (NMR)[2][3][4][5][6]
[7][8][9]

NMR is the definitive method for differentiation.[1] The presence of magnetically active tin
isotopes (

and

, both spin 1/2) creates diagnostic satellite patterns.
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A. Proton NMR ()

The most immediate difference is the integration ratio and the number of signal environments.

o Tetramethyltin (
):
o Signal: Single singlet (12H).
o Shift (
):
ppm (often defined as 0.0 if used as ref).[1]
o Satellites: Symmetrical satellites due to
coupling (
Hz).[1]
 Bis(trimethylstannyl)methane (
):
o Signal 1 (
): Intense singlet (18H) at
ppm.[1]
o Signal 2 (
): Smaller singlet (2H) at -0.20 to +0.10 ppm (highly shielded).[1]
o Diagnostic Feature: The

protons couple to two tin nuclei.[1] While the

protons show standard satellites, the
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protons exhibit a complex satellite system due to the statistical probability of coupling to
one or both tin atoms.

B. Tin NMR ()

chemical shifts are extremely sensitive to coordination number and substituent
electronegativity.[1]

e Trend: Replacing a methyl group with a stannyl-methyl group (

) typically results in shielding (upfield shift) relative to

due to the heavy atom effect and electronic donation from the second tin.
o Data Comparison:

o :0.0 ppm (External Standard).[1][2]

o :-20to -40 ppm (approximate range depending on solvent).[1]

C. Comparative Data Table

Tetramethyltin (

Bis(trimethylstannyl)metha

Parameter
ne
)
Signals 1 Singlet 2 Singlets (Ratio 9:1)
- Methyl 0.07 ppm ~0.12 ppm
- Methylene N/A -0.05 ppm (Typical)
~52 Hz (Methyl), Complex
54.0 Hz (Methyl), Comp
(Methylene)
Signals 1 Signal (-9.0 ppm) 2 Signals (Methyl & Methylene)
0.0 ppm Shielded (Negative ppm)

Experimental Protocols
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Protocol A: Synthesis of Bis(trimethylstannyl)methane

Objective: Synthesize the bis-stannyl derivative via nucleophilic substitution using a "Super-
Base" approach.

Safety Warning:Organotin compounds are neurotoxic.[1] All operations must be performed in a
fume hood with double-gloving (nitrile).

Reagents:

Trimethyltin chloride (

)

Sodium metal (dispersion or chunks)

Dichloromethane (

) - Acts as both reactant and solvent initially, or added later.

Liguid Ammonia (

) or THR.[1]

Workflow (THF/Sodium Route):

o Preparation of Stannyl Anion:

o Suspend Sodium metal (2.2 eq) in dry THF under Argon.

o Add

(1.0 eq) slowly at 0°C.[1]

o Stir at room temperature for 4—6 hours until the solution turns dark green/black (formation
of

e Coupling:
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o Cool the mixture to -78°C.
o Add Dichloromethane (

, 0.45 eq) dropwise. Note: Use slightly less than 0.5 eq to ensure full consumption of the
halide.

o Allow to warm to room temperature overnight. The color should fade to gray/white
(precipitation of NaCl).[1]

o Work-up:
o Quench with saturated
(aq).[1]
o Extract with Diethyl Ether (
mL).[1]
o Dry organic layer over

and concentrate carefully (product is semi-volatile).[1]

o Purification: Vacuum distillation is required to separate the product from mono-stannyl
byproducts.[1]

Protocol B: NMR Acquisition Parameters

To observe the specific coupling described:

e Solvent: Benzene-
(
) is preferred over
to avoid acid-catalyzed destannylation.[1]

e Pulse Sequence: Standard 1H ZG30.
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+ Relaxation Delay (

): Set to >5 seconds. Methyl protons on Sn relax slowly; insufficient delay affects integration

accuracy (9:1 ratio validation).[1]

Visualizations

Figure 1: Spectroscopic Logic Flow

This diagram illustrates the decision tree for identifying the product based on NMR signals.

Unknown Organotin Sample

Run 1H NMR (C6D6)

Count Singlet Environments

1 Singlet Only

Tetramethyltin (Me4Sn)
(High Symmetry)

Only Methyls

Methyl + CH2

Check Shift & Integration

Integration Ratio 9:1
(Methyl : Methylene)

Bis(trimethylstannyl)methane
(Confirmed)
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Caption: Decision tree for distinguishing mono- vs. bis-stannyl methanes using 1H NMR signal
multiplicity and integration.

Figure 2: Synthesis Workflow (Nucleophilic Substitution)

Me3SnCl + Na Reduction Me3Sn-Na+
(THF, Argon) (Stannyl Anion)

Nucleophilic Attack Precipitation of NaCl _ [Nel=E (5 e) Distillation (Me3Sn)2CH2
CH2CI2 (-78°C to RT) gl Extract (Et20) Bis-stannyl Methane
(0.5 equiv)

Click to download full resolution via product page

Caption: Step-by-step synthesis pathway for Bis(trimethylstannyl)methane via stannyl anion
displacement.

Performance & Application Context
Stability Profile

¢ Mono-stannyl (

): Extremely stable kinetically.[1] Requires strong electrophiles to cleave the Sn-C bond.[1]
e Bis-stannyl (

): The C-Sn bonds are activated.[1] The presence of the second tin atom stabilizes the

-lithio intermediate formed during transmetallation. This makes the bis-compound a superior
precursor for generating nucleophilic methylene equivalents (

)-[1]

Transmetallation Efficiency

In drug development, controlling the delivery of a methylene unit is difficult.

e Mono-stannyl: Cannot easily generate a
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species without complex precursors.[1]

e Bis-stannyl: Reacts with Methyl Lithium (

) to cleanly generate
via Tin-Lithium exchange, releasing

as a byproduct.[1] This species can then react with aldehydes or ketones to form vinyl
stannanes or allylic alcohols.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Differences Between Mono- and Bis-
Stannyl Methanes: A Technical Comparison Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3153881/docs#spectroscopic-
differences-between-mono-and-bis-stannyl-methanes-a-technical-comparison-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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